molecular formula C7H12Cl2N4 B1405208 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride CAS No. 1820703-96-5

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride

Cat. No.: B1405208
CAS No.: 1820703-96-5
M. Wt: 223.1 g/mol
InChI Key: ASALWYKERCYNIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a series of reactions including chlorination, amination, and heterocyclization starting from pyrimidinylpropanoic acids . The compound has been used as mTOR kinase and PI3 kinase inhibitors .


Molecular Structure Analysis

The molecular structure of tetrahydropyrido pyrimidinone derivatives has been characterized using various analytical and spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS.


Chemical Reactions Analysis

The chemical reactivity of these compounds includes the ability to undergo dehydrogenation to form pyridopyrimidines. The reaction mechanism for the synthesis of these compounds has been studied, and intermediates have been isolated to confirm the proposed pathways.


Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrido pyrimidinone derivatives are influenced by their molecular structure. The compounds exhibit various hydrogen bonding patterns and stacking interactions, which contribute to their 3D supramolecular architectures in the crystalline state.

Scientific Research Applications

Synthesis and Properties

  • Derivatives Synthesis : Derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride have been synthesized and studied for their properties. These derivatives have shown potential in various fields, including the development of compounds with antibacterial properties (Harutyunyan et al., 2015).

Chemical Synthesis Techniques

  • Efficient Synthesis Methods : Research has been conducted on efficient synthesis methods for creating various derivatives of this compound. These methods have contributed to the exploration and development of new chemicals with potential applications in different fields (Kuznetsov & Chapyshev, 2007).

Biological Activity

  • Antimicrobial Activity : Studies have been conducted on the antimicrobial activity of substituted tricyclic compounds related to this compound. These compounds have shown significant antibacterial and antifungal activities, indicating their potential use in medical and pharmaceutical research (Mittal et al., 2011).

Advanced Material Development

  • Substituted Derivatives for Material Science : The synthesis of various substituted derivatives of this compound opens avenues for material science research. These derivatives could have applications in the development of new materials with specific properties (Dai et al., 2011).

Structural Analysis and Characterization

  • Crystal Structure Determination : Research has been conducted on the crystal structure of tetrahydropyrido derivatives, providing insight into their molecular geometry and potential applications in fields requiring precise molecular characterization (Chen & Liu, 2019).

Chemical Reactivity and Applications

  • Investigation of Chemical Reactivity : Studies on the chemical reactivity of related pyrimidine derivatives have been conducted, which could inform the development of new pharmaceuticals and materials (Vincetti et al., 2019).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to handle it with care, avoiding inhalation, contact with skin and eyes, and ingestion .

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit mTOR kinase and PI3 kinase, which are crucial in cell growth and survival pathways . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating downstream signaling pathways. Additionally, it interacts with other biomolecules such as phosphatidylinositol, influencing intracellular signal transduction .

Cellular Effects

The effects of this compound on various cell types are profound. It impacts cell signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is essential for cell proliferation, survival, and metabolism . By inhibiting key enzymes in this pathway, the compound can induce cell cycle arrest, apoptosis, and autophagy. It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes. It inhibits mTOR kinase by binding to its catalytic domain, thereby blocking substrate access and phosphorylation events . Similarly, it inhibits PI3 kinase by occupying its ATP-binding site, preventing the phosphorylation of phosphatidylinositol and subsequent activation of downstream signaling molecules. These interactions lead to a cascade of molecular events that alter cellular functions and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target pathways, resulting in prolonged effects on cellular function . Degradation products may form over time, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity, nephrotoxicity, and immunosuppression. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. These interactions highlight its potential impact on cellular metabolism and overall physiological function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . It can also translocate to the nucleus, affecting gene expression and other nuclear processes. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-7-10-3-5-1-2-9-4-6(5)11-7;;/h3,9H,1-2,4H2,(H2,8,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASALWYKERCYNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=NC=C21)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820703-96-5
Record name 5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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